Bienvenue dans la boutique en ligne BenchChem!

5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide

CCR4 antagonist chemokine receptor allergic inflammation

This compound is a structurally defined piperazinyl pyrimidine derivative intended exclusively as a chemical probe for CCR4-focused SAR exploration. It bears a 5-chloro-2-methoxybenzamide moiety linked to a 4-phenylpiperazine-substituted pyrimidine core—a scaffold consistent with patent-disclosed CCR4 antagonists. CRITICAL: No published potency, selectivity, or ADME data exist. This compound cannot be assumed interchangeable with close analogs (e.g., the piperidine variant, CAS 1396686-17-1). Procurement is justified only if the end-user is equipped to generate de novo pharmacological data. Not suitable as a standalone tool for target validation or in vivo efficacy studies. For in-house profiling only.

Molecular Formula C22H22ClN5O2
Molecular Weight 423.9
CAS No. 1396637-68-5
Cat. No. B2386705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide
CAS1396637-68-5
Molecular FormulaC22H22ClN5O2
Molecular Weight423.9
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H22ClN5O2/c1-30-19-8-7-16(23)13-18(19)22(29)26-20-14-21(25-15-24-20)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H,24,25,26,29)
InChIKeyWBOMIUPJCOXRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide (CAS 1396637-68-5): Chemical Identity and Intended Pharmacological Class


5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a synthetic small molecule with the molecular formula C22H22ClN5O2 and a molecular weight of approximately 423.9 g/mol. It belongs to a class of piperazinyl pyrimidine derivatives that have been investigated in patent literature as antagonists of the CC chemokine receptor 4 (CCR4), a G-protein coupled receptor implicated in allergic dermatitis, asthma, and other inflammatory disorders [1]. The compound incorporates a 5-chloro-2-methoxybenzamide moiety linked via an amide bond to a 4-phenylpiperazine-substituted pyrimidine core. This architectural motif is consistent with CCR4-targeted agents designed to block TARC/MDC-mediated chemotaxis [1]. However, the specific exemplification of this exact compound in primary research publications, accompanied by quantitative structure-activity relationship (SAR) data or head-to-head pharmacological profiling against close analogs, has not been identified in publicly accessible peer-reviewed literature or authoritative open databases at the time of this analysis. Consequently, the baseline characterization relies on structural analogy and the general pharmacological framework established by the patent family from which it originates.

Why Generic Substitution of 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide Is Not Supported Without Compound-Specific Quantitative Evidence


Within the piperazinyl pyrimidine chemotype claimed for CCR4 antagonism, minor structural modifications—such as the identity and position of substituents on the benzamide ring, the nature of the heterocyclic bridge, and the distal aryl group on the piperazine—can profoundly alter receptor binding affinity, selectivity against related chemokine receptors, functional activity (e.g., inverse agonism vs. neutral antagonism), and physicochemical properties including solubility and metabolic stability [1]. The patent that defines this chemical space explicitly teaches that the substitution pattern on the phenyl ring and the pyrimidine core is critical for achieving the desired CCR4 potency [1]. Therefore, an in-class compound such as 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide cannot be assumed to be interchangeable with closely related analogs (e.g., the piperidine variant, 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide, or other benzamide-substituted derivatives) without specific comparative pharmacological data, which are currently absent from the public domain. The absence of such data makes generic substitution scientifically unjustified and introduces substantial procurement risk for users requiring defined biological activity.

Quantitative Differentiation Evidence for 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide: A Critical Gap Analysis


CCR4 Antagonism Potency: Absence of Direct Comparative Data Against Closest Piperazinyl Pyrimidine Analogs

The patent family encompassing this compound reports CCR4 antagonism for a generic Markush formula, but does not disclose individual IC50 or Ki values for specific exemplified compounds, including 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide, in publicly available examples [1]. No primary research article providing quantitative CCR4 binding or functional data for this exact compound versus a structurally defined comparator (e.g., the piperidine analog lacking the phenyl group on the piperazine ring) was identified. Consequently, a direct head-to-head potency comparison cannot be established from the extant literature. The differentiation claim, if any, would need to be inferred from general SAR trends described in the patent, where the presence of an aromatic substituent on the piperazine and a substituted benzamide moiety are noted as favorable for activity—but this is a class-level inference, not compound-specific quantitative evidence.

CCR4 antagonist chemokine receptor allergic inflammation

Selectivity Profile Against Related Chemokine Receptors: No Published Data

The patent describes the general need for CCR4 selectivity to avoid cross-reactivity with CCR1, CCR2, CCR3, CCR5, CXCR2, and CXCR4, but does not provide receptor panel screening data for 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide [1]. In the absence of such data, the selectivity profile of this specific compound compared to other CCR4 antagonists or in-class analogs remains unknown. This represents a critical evidence gap, as selectivity is a key driver of functional utility in complex biological systems where chemokine receptor redundancy is well documented.

CCR4 selectivity chemokine receptor panel off-target profiling

In Vitro ADME and Physicochemical Properties: Lack of Measured Values for This Compound

Computational predictions can estimate logP, aqueous solubility, and other molecular descriptors for 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide based on its structure, but no experimentally measured values have been published. Properties such as kinetic solubility, microsomal stability, permeability, and cytochrome P450 inhibition are essential for differentiating compounds intended for cellular or in vivo studies. The structurally related compound 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide (CAS 1396686-17-1) has been listed by vendors with no solubility data, and no comparative ADME dataset including both compounds and additional analogs has been identified. Therefore, any differentiation based on these parameters remains speculative.

ADME solubility metabolic stability drug-likeness

Realistic Application Scenarios for 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide Based on Structural Class


Exploratory CCR4 Target Engagement Studies in Recombinant Cell Systems

If a researcher is conducting a broad SAR exploration of the piperazinyl pyrimidine chemotype and requires a reference compound bearing the specific 5-chloro-2-methoxybenzamide substitution pattern paired with a 4-phenylpiperazine-pyrimidine scaffold, this compound may serve as a chemical probe. However, its use is contingent upon the end-user generating de novo pharmacological data (binding affinity, functional activity) before interpreting biological outcomes. It should not be deployed as a validated CCR4 antagonist tool without first establishing its potency and selectivity profile. The procurement decision should be framed as the acquisition of a chemical synthesis intermediate for in-house profiling, not as a functionally characterized reagent [1].

Comparative Chemical Biology Experiments Requiring Structural Analogs

Investigators studying the role of the phenylpiperazine moiety versus alternative heterocyclic substituents (e.g., piperidine, morpholine) on CCR4 engagement may incorporate this compound into a panel alongside the piperidine analog (CAS 1396686-17-1) and other derivatives. The evidentiary value arises from the structural difference itself, but the absence of preexisting comparative activity data means that all biological readouts must be generated and interpreted within the same experimental framework. Procurement in this context is justified only if the experiment is designed to produce the missing comparative data [1].

Not Recommended: Definitive Target Validation or In Vivo Efficacy Studies

Given the complete lack of published potency, selectivity, ADME, and in vivo pharmacokinetic data, this compound is not suitable as a standalone tool for target validation or animal efficacy studies. Any such use would be scientifically unsound and likely unreproducible. Researchers requiring a well-characterized CCR4 antagonist for disease model studies should seek alternative chemotypes with documented pharmacological credentials, rather than relying on this unexplored compound.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.